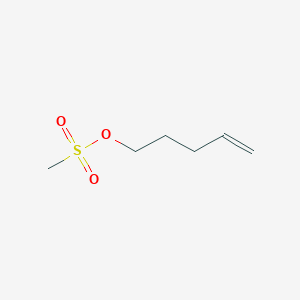

Pent-4-en-1-yl methanesulfonate

Description

Properties

Molecular Formula |

C6H12O3S |

|---|---|

Molecular Weight |

164.22 g/mol |

IUPAC Name |

pent-4-enyl methanesulfonate |

InChI |

InChI=1S/C6H12O3S/c1-3-4-5-6-9-10(2,7)8/h3H,1,4-6H2,2H3 |

InChI Key |

OFTHSKYOGOJVQF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Pent 4 En 1 Yl Methanesulfonate and Analogous Structures

Direct Esterification of Terminal Alkenols with Methanesulfonyl Chloride

The most common and direct method for the synthesis of pent-4-en-1-yl methanesulfonate (B1217627) is the reaction of pent-4-en-1-ol with methanesulfonyl chloride (MsCl) in the presence of a base. masterorganicchemistry.com This reaction, often referred to as mesylation, converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comkhanacademy.org

Optimization of Reaction Parameters and Reagent Stoichiometry

The optimization of reaction parameters, particularly reagent stoichiometry, is crucial for achieving high yields and minimizing side products in the synthesis of alkenyl methanesulfonates. Generally, a slight excess of both methanesulfonyl chloride and the amine base is employed to ensure complete conversion of the starting alcohol.

A general procedure for the mesylation of alcohols involves using a 10% excess of methanesulfonyl chloride and a 50% molar excess of triethylamine (B128534). For instance, in the synthesis of 3-methyl-3-buten-1-yl methanesulfonate, a homoallylic alcohol structurally similar to pent-4-en-1-ol, a molar ratio of 1:1.25:2.08 for the alcohol, triethylamine, and methanesulfonyl chloride, respectively, has been reported to give a near-quantitative yield. Another example is the synthesis of but-3-yn-1-yl methanesulfonate, where the alcohol was reacted with methanesulfonyl chloride in a 1:1.3 molar ratio.

The following table summarizes the reagent stoichiometry used in the synthesis of related unsaturated methanesulfonates, providing a basis for the optimization of the synthesis of pent-4-en-1-yl methanesulfonate.

| Starting Alcohol | Alcohol (Equivalents) | Methanesulfonyl Chloride (Equivalents) | Base (Equivalents) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-3-buten-1-ol | 1.0 | 2.08 | 1.25 (Triethylamine) | Dichloromethane | 99 | |

| But-3-yn-1-ol | 1.0 | 1.3 | Not Specified | Dichloromethane | 85 |

Investigation of Solvent Effects and Additives in Mesylate Formation

The choice of solvent and the use of additives can significantly influence the rate and outcome of mesylation reactions. Aprotic solvents are commonly preferred to avoid side reactions with the solvent itself.

Dichloromethane (DCM) and chloroform (B151607) are frequently used solvents for mesylation due to their inert nature and ability to dissolve both the alcohol and the sulfonyl chloride. Acetone has also been employed as a solvent, particularly in a patented method for the synthesis of nitrobenzyl mesylates using dicyclohexylamine (B1670486) as the base. google.com This suggests that dicyclohexylamine could be a viable alternative base to the more common triethylamine or pyridine, potentially influencing the reaction kinetics and selectivity.

A noteworthy development in mesylation methodology is the use of a water-solvent system. researchgate.netrsc.org This "green chemistry" approach utilizes water as the solvent, with potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of an amine such as N,N-dimethylbutylamine or triethylamine. researchgate.netrsc.org The reaction is maintained at a pH of around 10 to prevent the hydrolysis of the methanesulfonyl chloride. researchgate.net This method has been shown to be effective for the mesylation of various primary alcohols. researchgate.net

The use of additives can also be beneficial. For instance, in the related tosylation reactions, a synergistic effect has been observed when using a combination of triethylamine (Et3N) and a catalytic amount of trimethylamine (B31210) (Me3N) in toluene (B28343) as a solvent. google.com This catalytic system could potentially be adapted for mesylation reactions to improve efficiency. Another example of an additive is the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with methanesulfonic anhydride (B1165640). google.com

Alternative Preparative Approaches for Related Alkenyl Mesylates

While direct esterification of alcohols with methanesulfonyl chloride is the most common route, alternative methods for preparing alkenyl mesylates and related sulfonates exist. One such approach involves the conversion of silyl (B83357) ethers to their corresponding sulfonate esters. This transformation can be achieved by treating the silyl ether with p-toluenesulfonyl fluoride (B91410) in the presence of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org Although this method uses a tosylating agent, a similar strategy could potentially be developed for mesylates.

Another alternative involves the use of methanesulfonic anhydride ((MeSO2)2O) instead of methanesulfonyl chloride. masterorganicchemistry.com This reagent offers the advantage of not producing hydrochloride as a byproduct, which can sometimes lead to the formation of undesired alkyl chlorides, especially with primary and benzylic alcohols. masterorganicchemistry.com

The synthesis of but-3-yn-1-yl methanesulfonate, an alkynyl analogue, has been reported with an 85% yield from the reaction of but-3-yn-1-ol with methanesulfonyl chloride in dichloromethane. This demonstrates that the standard mesylation conditions are applicable to other unsaturated systems beyond alkenols.

The following table lists the names of the chemical compounds mentioned in this article.

| Compound Name |

|---|

| This compound |

| Pent-4-en-1-ol |

| Methanesulfonyl chloride |

| 3-Methyl-3-buten-1-yl methanesulfonate |

| 3-Methyl-3-buten-1-ol |

| Triethylamine |

| But-3-yn-1-yl methanesulfonate |

| But-3-yn-1-ol |

| Dichloromethane |

| Chloroform |

| Acetone |

| Dicyclohexylamine |

| Pyridine |

| Potassium hydroxide |

| N,N-dimethylbutylamine |

| Toluene |

| Trimethylamine |

| 4-dimethylaminopyridine |

| Methanesulfonic anhydride |

| p-Toluenesulfonyl fluoride |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

Mechanistic Studies and Reactivity Profiles of Pent 4 En 1 Yl Methanesulfonate

Nucleophilic Substitution and Alkylation Reactions

The methanesulfonate (B1217627) group in pent-4-en-1-yl methanesulfonate is an excellent leaving group, rendering the terminal carbon susceptible to nucleophilic attack. This reactivity is harnessed in classical SN2 reactions for the formation of new carbon-heteroatom and carbon-carbon bonds.

Williamson-Type Ether and Amine Syntheses

The Williamson ether synthesis is a long-established and reliable method for the preparation of ethers. masterorganicchemistry.com In this reaction, an alkoxide nucleophile displaces a leaving group, such as a mesylate, from an alkyl substrate. masterorganicchemistry.com this compound is an ideal substrate for this transformation due to its primary nature, which favors the SN2 mechanism. masterorganicchemistry.com The reaction of this compound with an alkoxide, generated in situ by treating an alcohol with a strong base like sodium hydride, leads to the formation of the corresponding ether.

Similarly, primary and secondary amines can act as nucleophiles to displace the mesylate group, affording the corresponding N-alkylated products. This reaction, analogous to the Williamson ether synthesis, provides a direct route to functionalized amines. The terminal alkene of the pentenyl moiety remains intact during these transformations, offering a handle for further synthetic manipulations.

Table 1: Examples of Williamson-Type Syntheses with this compound

| Nucleophile | Product |

|---|---|

| Sodium ethoxide | 1-ethoxy-4-pentene |

| Sodium phenoxide | 1-phenoxy-4-pentene |

| Pent-4-en-1-amine | Bis(pent-4-en-1-yl)amine |

Intramolecular Cyclizations Initiated by Nucleophilic Attack

The presence of both a nucleophilic center and an electrophilic center within the same molecule can lead to intramolecular cyclization reactions. While this compound itself does not possess an internal nucleophile, derivatives of this compound can be designed to undergo such transformations. For instance, if the terminal alkene is first converted to a nucleophilic species, subsequent intramolecular attack on the mesylate-bearing carbon can lead to the formation of a cyclic product. Palladium-promoted cyclizations of related enyne systems have been shown to proceed via intramolecular attack, highlighting the potential for such pathways. nih.gov

Transition Metal-Catalyzed Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. This compound, as an alkenyl mesylate, can participate in these powerful bond-forming methodologies.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is at the forefront of cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.orgacs.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or sulfonate. libretexts.org While aryl and vinyl halides are common substrates, the use of more readily available and stable sulfonates, such as mesylates, is an attractive alternative. nih.gov Research has demonstrated the successful Suzuki-Miyaura coupling of alkenyl mesylates with arylboronic acids. rsc.org A versatile palladium catalyst system, often employing specialized phosphine (B1218219) ligands, is required to achieve high yields under mild conditions. nih.govrsc.org These reactions tolerate a variety of functional groups and allow for the synthesis of complex substituted alkenes. rsc.org

Table 2: Representative Suzuki-Miyaura Coupling of an Alkenyl Mesylate

| Alkenyl Mesylate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wiley.com This reaction typically involves the coupling of an amine with an aryl halide or sulfonate. acs.orgwiley.com While the primary focus of the provided outline is on the reactivity of this compound, the principles of C-N cross-coupling are highly relevant to the broader class of mesylates. The development of palladium catalysts with sophisticated ligands has enabled the amination of challenging aryl mesylates. rsc.orgnih.gov These reactions provide a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. acs.orgwiley.com The mechanism involves the oxidative addition of the palladium catalyst to the aryl mesylate, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product and regenerate the catalyst. youtube.com

Nickel-Catalyzed Cross-Electrophile Coupling Strategies

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of carbon-carbon bonds, particularly C(sp³)–C(sp³) linkages, by combining two different electrophiles in the presence of a stoichiometric reductant. Alkyl sulfonates, including methanesulfonates (mesylates), are effective electrophiles in these reactions. nih.gov In this context, this compound can serve as a primary alkyl electrophile.

The general catalytic cycle for the cross-electrophile coupling of an alkyl sulfonate (R-OMs) and another electrophile (R'-X) typically begins with the reduction of a Ni(II) precatalyst to a Ni(0) species. This is followed by oxidative addition of one of the electrophiles to the Ni(0) center to form an organonickel(II) intermediate. Subsequent reaction with the second electrophile, often involving a single-electron transfer (SET) mechanism and the generation of a radical species, leads to the formation of the cross-coupled product and regeneration of a Ni(I) or Ni(II) species, which re-enters the catalytic cycle after reduction.

While specific studies on the cross-electrophile coupling of this compound are not extensively documented, the reactivity of similar 1,3-dimesylates in intramolecular nickel-catalyzed reactions to form alkylcyclopropanes highlights the utility of alkyl mesylates as competent electrophiles. nih.govrsc.orgnih.gov In such transformations, a nickel catalyst facilitates the coupling of two Csp³-electrophiles. nih.gov The reaction of a 1,3-dimesylate, for instance, proceeds via an intramolecular pathway to yield a cyclopropane, demonstrating that C-OMs bonds can be effectively activated by nickel catalysts for C-C bond formation. nih.govrsc.org The functional group tolerance of these nickel-catalyzed methods is often high, accommodating various functionalities. rsc.org

A hypothetical cross-electrophile coupling involving this compound and an aryl halide could be envisioned as shown in the table below, drawing parallels from established nickel-catalyzed coupling reactions of alkyl halides with aryl halides. nih.govnih.gov

| Coupling Partners | Catalyst System | Reductant | Solvent | Potential Product |

| This compound, Aryl halide | NiBr₂·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine | Mn | DMF | 1-Aryl-pent-4-ene |

| This compound, Alkyl iodide | NiCl₂(dme), dtbbp | Zn | DMA | Alkylated pentene |

Rhodium-Catalyzed Alkenylation Reactions

Rhodium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations including C-H activation and alkenylation. nih.govnih.govdigitellinc.com While rhodium-catalyzed alkenylation reactions typically involve the coupling of an alkene with a substrate bearing an activatable C-H bond, such as an arene, the direct alkenylation of an alkyl electrophile like this compound is less common. nih.govnih.govdigitellinc.com

More established rhodium-catalyzed processes that could involve a substrate like this compound are those where the pentenyl moiety itself participates in a reaction. For example, in the context of hydroformylation or hydroacylation, the terminal alkene of this compound could be functionalized. However, with respect to "alkenylation" in the sense of forming a new C=C bond via coupling at the alkyl mesylate position, this remains a less explored area for rhodium catalysis compared to palladium or nickel.

Rhodium(III)-catalyzed C-H alkylation has been demonstrated with α-chloro ketones as the sp³-carbon source, indicating that rhodium can mediate the formation of C(sp²)-C(sp³) bonds. rsc.org A hypothetical reaction could involve the activation of an aryl C-H bond by a rhodium catalyst, followed by coupling with this compound. However, such a reaction would be more aptly described as an alkylation of the arene, rather than an alkenylation of the alkyl mesylate.

Given the current state of rhodium catalysis, a direct, intermolecular alkenylation reaction using this compound as the substrate to be alkenylated is not a well-established transformation.

Radical Mediated Transformations of Pent-4-en-1-yl Systems

The pent-4-en-1-yl system is a classic substrate for studying radical-mediated transformations, particularly intramolecular cyclization reactions. thieme-connect.dewikipedia.org The presence of a terminal double bond five atoms away from a potential radical center makes it highly prone to cyclization.

The generation of a primary radical at the C1 position of a pent-4-en-1-yl system initiates a rapid intramolecular cyclization. According to the well-established Baldwin-Beckwith rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. This leads to the formation of a five-membered ring and a primary alkyl radical (the cyclopentylmethyl radical), rather than a six-membered ring and a secondary radical.

The general transformation is as follows:

Radical Generation: A radical is formed at the C1 position of the pent-4-en-1-yl scaffold.

Cyclization: The primary radical attacks the internal double bond in a 5-exo-trig fashion.

Radical Trapping: The resulting cyclopentylmethyl radical is then quenched by a hydrogen atom donor or another trapping agent to yield the final product, typically a methylcyclopentane (B18539) derivative.

The efficiency and product distribution of these cyclizations can be influenced by various factors, including the method of radical generation, the reaction temperature, and the concentration of the radical initiator and trapping agents. These reactions are often very fast and selective, proceeding under mild conditions with high functional group tolerance. thieme-connect.dewikipedia.org

| Substrate Type | Radical Initiator | H-donor/Trapper | Major Product |

| 4-Penten-1-thiol | AIBN | - | 2-Methyl-tetrahydrothiophene (5-exo), Tetrahydro-2H-thiopyran (6-endo) |

| Pent-4-enyl malonate | Mn(OAc)₃ | - | Bicyclo[3.3.0] γ-lactone |

| Pent-4-enyl bromide | Bu₃SnH, AIBN | Bu₃SnH | Methylcyclopentane |

The generation of the initial pent-4-en-1-yl radical can be achieved through various methods. nih.govnih.gov Common precursors include alkyl halides (iodides, bromides), which undergo homolytic cleavage upon treatment with radical initiators like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), or through photoredox catalysis. nih.gov Alkyl sulfonates themselves are not typical radical precursors under these conditions, but they can be converted to suitable precursors, such as alkyl iodides, via nucleophilic substitution.

Once the primary pent-4-en-1-yl radical is formed, it undergoes the aforementioned 5-exo-trig cyclization to produce the more stable cyclopentylmethyl radical. The final step of the sequence is the trapping of this cyclized radical. wikipedia.org In the presence of a good hydrogen atom donor like Bu₃SnH, the radical is reduced to form methylcyclopentane. Alternatively, the radical can be trapped by other species present in the reaction mixture. For instance, in oxidative radical cyclizations mediated by transition metals like manganese(III) acetate, the cyclized radical is oxidized to a carbocation, which is then trapped by a nucleophile (e.g., acetate) to furnish a functionalized cyclopentane (B165970) derivative. thieme-connect.de

Carbolithiation and Related Organometallic Processes

Organolithium reagents are highly reactive species that can participate in a variety of carbon-carbon bond-forming reactions, including the addition across carbon-carbon multiple bonds, a process known as carbolithiation.

Intramolecular carbolithiation provides an efficient route to cyclic compounds. nih.govnih.gov For a pent-4-en-1-yl system, this would involve the generation of an organolithium species at the C1 position, typically via halogen-lithium exchange from the corresponding halide (e.g., 5-iodopent-1-ene).

The resulting 4-pentenyllithium undergoes a facile intramolecular cyclization, which, similar to the radical counterpart, overwhelmingly favors the 5-exo pathway to generate a (cyclopentylmethyl)lithium species. nih.gov This cyclization is often stereoselective due to a rigid transition state where the lithium atom coordinates to the remote π-bond. nih.gov

The cyclized organolithium intermediate can then be trapped by a variety of electrophiles, allowing for the synthesis of a wide range of substituted methylcyclopentanes.

| Precursor | Lithiation Agent | Electrophile (E⁺) | Final Product |

| 5-Iodopent-1-ene | t-BuLi | H₂O | Methylcyclopentane |

| 5-Iodopent-1-ene | t-BuLi | CO₂ then H₃O⁺ | Cyclopentylacetic acid |

| 5-Iodopent-1-ene | t-BuLi | DMF then H₃O⁺ | Cyclopentanecarboxaldehyde |

Influence of Solvent Coordination on Carbolithiation Stereoselectivity

The stereochemical outcome of carbolithiation reactions involving this compound is profoundly influenced by the coordinating properties of the solvent. The solvent's ability to interact with the organolithium reagent can dictate the aggregation state of the reagent and the geometry of the transition state, thereby controlling the stereoselectivity of the carbon-carbon bond formation.

Coordinating solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), play a crucial role in solvating the lithium cation, which in turn affects the reactivity and selectivity of the organolithium reagent. nih.gov In non-coordinating solvents like hydrocarbons, organolithium reagents exist as aggregates (tetramers, hexamers, etc.). libretexts.org The addition of coordinating solvents or additives breaks down these aggregates into more reactive, lower-order species (dimers or monomers). nih.govlibretexts.org

For instance, in the carbolithiation of unsaturated systems, the use of THF can lead to different stereochemical outcomes compared to diethyl ether. beilstein-journals.org THF, being a more effective coordinating solvent, can favor certain reaction pathways that might be disfavored in less coordinating environments. nih.gov The choice of solvent can also impact the stability of the resulting organolithium intermediate, potentially preventing side reactions like polymerization. nih.gov

A key strategy to enhance stereoselectivity is the use of chelating additives, with N,N,N',N'-tetramethylethylenediamine (TMEDA) being a prominent example. TMEDA is a bidentate ligand that strongly coordinates to the lithium ion, leading to a more defined and reactive organolithium species. nih.gov This coordination can enforce a specific geometry in the transition state of the carbolithiation, leading to higher levels of stereocontrol. The use of chiral diamines, such as (-)-sparteine, in conjunction with organolithium reagents has been shown to induce high levels of enantioselectivity in the carbolithiation of alkenes. beilstein-journals.orgnih.govnih.gov While specific studies on this compound are not abundant, the principles established for similar alkenyl systems strongly suggest that the stereoselectivity of its carbolithiation would be highly dependent on the solvent system employed.

Below is a table summarizing the general influence of different solvent systems on the stereoselectivity of carbolithiation reactions:

| Solvent/Additive | Coordination Ability | Effect on Organolithium Reagent | Impact on Stereoselectivity |

| Hexane/Pentane | Non-coordinating | Exists as high-order aggregates | Low stereoselectivity |

| Diethyl Ether (Et₂O) | Coordinating | Disaggregation to lower-order species | Moderate stereoselectivity, dependent on substrate |

| Tetrahydrofuran (THF) | Strongly coordinating | Further disaggregation, formation of solvated monomers | Can alter and potentially enhance stereoselectivity, but may also lead to loss of enantioselectivity in some cases beilstein-journals.org |

| TMEDA | Chelating | Forms well-defined, highly reactive complexes | Significant enhancement of stereoselectivity |

Carbonylative Cyclization Reactions of Pent-4-en-1-yl Derivatives

Carbonylative cyclization represents a powerful synthetic strategy for the construction of cyclic ketones from unsaturated precursors like pent-4-en-1-yl derivatives. These reactions typically employ a transition metal catalyst, most commonly palladium, and carbon monoxide (CO) as a carbonyl source. nih.govrsc.org The reaction proceeds through a cascade of elementary steps involving the metal catalyst.

The generally accepted mechanism for the palladium-catalyzed carbonylative cyclization of an alkenyl halide or sulfonate involves the following key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-mesylate bond of the this compound, forming a palladium(II) intermediate. youtube.com

CO Insertion: A molecule of carbon monoxide coordinates to the palladium(II) center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium(II) complex.

Intramolecular Carbopalladation: The alkene moiety of the substrate then inserts into the acyl-palladium bond in an intramolecular fashion. This step forms the new carbon-carbon bond that closes the ring.

β-Hydride Elimination: A β-hydride elimination from the resulting cyclic palladium intermediate regenerates the double bond within the newly formed ring and produces a palladium-hydride species.

Reductive Elimination: The palladium-hydride species can then undergo reductive elimination to regenerate the active palladium(0) catalyst and release a proton.

The regioselectivity and stereoselectivity of the cyclization are influenced by several factors, including the nature of the ligands on the palladium catalyst, the reaction temperature, and the pressure of carbon monoxide. researchgate.net For pent-4-en-1-yl derivatives, this reaction would be expected to yield a cyclopentanone (B42830) derivative.

The following table outlines the typical components and products in the carbonylative cyclization of a pent-4-en-1-yl derivative:

| Reactant | Catalyst System | CO Source | Expected Product |

| This compound | Pd(OAc)₂, Ligand (e.g., XantPhos) beilstein-journals.org | Carbon Monoxide (gas) or CO surrogate (e.g., Mo(CO)₆) beilstein-journals.org | Substituted Cyclopentanone |

Detailed Mechanistic Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of complex organic reactions, including those involving this compound. researchgate.netresearchgate.net

Transition State Analysis and Energy Profiles

DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For the carbolithiation of an alkene, computational studies can model the aggregation state of the organolithium reagent and the effect of solvent coordination on the transition state energies for different stereochemical pathways. researchgate.net By comparing the activation energies of competing pathways, the most likely reaction mechanism and the origin of the observed stereoselectivity can be determined.

Similarly, for palladium-catalyzed carbonylative cyclization, DFT calculations can provide detailed insights into each elementary step of the catalytic cycle. acs.org The energy barriers for oxidative addition, CO insertion, migratory insertion, and reductive elimination can be calculated to identify the rate-determining step of the reaction. acs.org Furthermore, the geometries of the transition states can reveal the factors that control the regio- and stereoselectivity of the cyclization process. For example, steric and electronic interactions between the substrate and the ligands on the palladium catalyst can be quantified to explain the observed product distribution. acs.org

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations provide information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity. For instance, the calculation of partial atomic charges and frontier molecular orbitals (HOMO and LUMO) of this compound and the organolithium reagent can help predict the sites of nucleophilic and electrophilic attack in the carbolithiation reaction.

In the context of palladium-catalyzed reactions, electronic structure calculations can be used to understand the bonding between the palladium catalyst and the various substrates and intermediates. acs.org The nature of the metal-ligand bonding and the electronic effects of different ligands on the reactivity of the palladium center can be analyzed. This understanding can aid in the rational design of new catalysts with improved activity and selectivity for specific transformations.

Applications of Pent 4 En 1 Yl Methanesulfonate in Complex Molecule Synthesis

Building Block in Macrocyclic Architectures

The dual functionality of pent-4-en-1-yl methanesulfonate (B1217627) makes it a highly useful reagent for the synthesis of macrocyclic structures. The methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, while the terminal alkene provides a handle for ring-closing metathesis (RCM), a powerful method for the formation of large rings.

In a typical approach, the pent-4-en-1-yl moiety is introduced into a linear precursor by reacting a nucleophile with pent-4-en-1-yl methanesulfonate. This precursor, now containing a terminal double bond, can be tethered to another part of the molecule. A subsequent intramolecular reaction, often an etherification or amination, followed by ring-closing metathesis, yields the desired macrocycle. The Williamson ether synthesis is a classic method that can be adapted for this purpose, where an alkoxide nucleophile displaces the methanesulfonate to form an ether linkage. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com

The general strategy for the synthesis of macrocyclic ethers using this compound can be outlined as follows:

| Step | Description | Reaction Type | Key Reagents |

| 1 | Introduction of the pent-4-enyl group | Nucleophilic Substitution | This compound, Diol/Polyol |

| 2 | Formation of a second ether linkage | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide |

| 3 | Macrocyclization | Ring-Closing Metathesis | Grubbs' Catalyst |

This approach allows for the construction of a wide range of macrocyclic ethers with varying ring sizes and functionalities. The distance between the two terminal alkenes in the RCM precursor, which is determined by the nature of the linking chain, dictates the size of the resulting macrocycle.

Precursor for Functionalized Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various functionalized heterocyclic scaffolds, particularly oxygen-containing heterocycles like tetrahydropyrans. beilstein-journals.orgorganic-chemistry.orgresearchgate.net The formation of these rings often proceeds via intramolecular cyclization reactions, where the methanesulfonate group is displaced by an internal nucleophile.

One common method is the intramolecular Williamson ether synthesis, which is particularly effective for forming five- and six-membered rings. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com In this reaction, the alcohol precursor, pent-4-en-1-ol, is first converted to the more reactive this compound. Treatment with a base then generates an alkoxide, which attacks the carbon bearing the methanesulfonate group, leading to the formation of a cyclic ether.

Another important reaction is the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol. beilstein-journals.org While pent-4-en-1-ol itself can participate in this reaction, its conversion to the methanesulfonate derivative can offer alternative reaction pathways and selectivities. The general mechanism involves the activation of the aldehyde with a Lewis acid, followed by nucleophilic attack by the alkene of the pent-4-enyl group to form an oxocarbenium ion, which is then trapped to form the tetrahydropyran (B127337) ring.

The synthesis of substituted tetrahydropyrans from pent-4-en-1-ol derivatives can be summarized as follows:

| Reaction | Key Steps | Catalyst/Reagent | Product Type |

| Intramolecular Williamson Ether Synthesis | 1. Mesylation of pent-4-en-1-ol. 2. Base-induced cyclization. | 1. MsCl, Et3N. 2. NaH. | Substituted Tetrahydrofuran (B95107)/Tetrahydropyran |

| Prins Cyclization | 1. Reaction of pent-4-en-1-ol with an aldehyde. | Lewis Acid (e.g., InCl₃, SnCl₄) or Brønsted Acid. | 4-Halotetrahydropyrans or Tetrahydropyran-4-ols |

Integration into Natural Product Synthesis Intermediates

The pent-4-en-1-yl group is a structural motif found in various natural products. nih.gov this compound serves as a key reagent for introducing this moiety into synthetic intermediates destined for the total synthesis of such compounds. Its ability to act as an electrophile allows for the straightforward attachment of the C5 alkenyl chain to a nucleophilic core of a developing natural product skeleton.

The terminal alkene of the incorporated pent-4-en-1-yl group can then be further manipulated. For instance, it can undergo oxidation to form an aldehyde or carboxylic acid, or participate in cross-coupling reactions to build more complex carbon skeletons. This versatility makes this compound a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of intricate natural product architectures. The synthesis of many natural products containing a cyclopentane (B165970) ring, for example, can be envisioned to utilize intermediates derived from this compound. researchgate.net

Contributions to Modular Synthetic Strategies

Modular synthesis aims to construct complex molecules from a set of interchangeable building blocks. nih.govrsc.org this compound, with its two distinct reactive sites, is an ideal bifunctional reagent for such strategies. iupac.orgnih.gov The methanesulfonate allows for the coupling to one molecular fragment, while the alkene provides a site for a subsequent, orthogonal reaction with another fragment.

This modular approach offers significant advantages in terms of efficiency and flexibility. Libraries of related compounds can be rapidly synthesized by varying the coupling partners in each step. For example, a diverse set of nucleophiles can be reacted with this compound in the first step. The resulting intermediates, each bearing a terminal alkene, can then be subjected to a variety of alkene-based transformations, such as hydroboration-oxidation, epoxidation, or metathesis, to generate a library of complex products. This strategy facilitates the exploration of structure-activity relationships in drug discovery and materials science.

Future Perspectives and Emerging Research Avenues

Development of Enantioselective Transformations

The presence of a terminal double bond in Pent-4-en-1-yl methanesulfonate (B1217627) opens the door to a wide array of potential enantioselective transformations. While dedicated studies on the asymmetric catalysis of this specific substrate are still nascent, the broader field of organic synthesis provides a clear roadmap for future investigations. Research is anticipated to gravitate towards the use of chiral transition-metal catalysts to control the stereochemical outcome of reactions involving the alkene moiety.

Future research in this area will likely focus on several key reaction classes. Asymmetric hydrogenation, for instance, could provide a direct route to chiral alkanes. More complex and synthetically valuable transformations, such as enantioselective hydroformylation, hydroamination, and hydroarylation, are also promising avenues. The development of such reactions would enable the direct installation of a chiral center at either the C4 or C5 position of the pentenyl chain, leading to a variety of valuable chiral building blocks.

A significant area of potential is the enantioselective allylic substitution reaction. The methanesulfonate group can be displaced by a variety of nucleophiles in a transition-metal-catalyzed process. The use of chiral ligands on the metal catalyst, such as palladium or iridium complexes, could induce high levels of enantioselectivity in these reactions. This would allow for the asymmetric formation of C-C, C-N, and C-O bonds, leading to a diverse range of enantioenriched products.

Catalytic Systems for Enhanced Chemo- and Regioselectivity

The bifunctional nature of Pent-4-en-1-yl methanesulfonate presents a significant challenge in terms of chemo- and regioselectivity. A key goal for future research is the development of catalytic systems that can selectively activate one functional group in the presence of the other, or that can control the regiochemical outcome of reactions involving the alkene.

For reactions involving the alkene, regioselectivity is a critical consideration. For example, in hydrofunctionalization reactions, the addition of a hydrogen and a heteroatom across the double bond can lead to either the Markovnikov or anti-Markovnikov product. The development of catalytic systems, likely based on transition metals such as rhodium, iridium, or copper, that can provide high levels of regiocontrol will be crucial for the synthetic utility of this substrate.

Chemoselectivity is another paramount challenge. A catalyst must be able to differentiate between the nucleophilic displacement at the methanesulfonate-bearing carbon and addition to the alkene. Future research will likely explore catalyst and ligand design to tune the reactivity of the system. For instance, "hard" and "soft" acid-base principles could be applied to select for catalysts that preferentially interact with one functional group over the other. The choice of reaction conditions, including solvent and temperature, will also play a critical role in achieving high levels of chemoselectivity.

Exploration of Novel Reaction Pathways and Domino Sequences

This compound is an ideal substrate for the development of novel reaction pathways and domino sequences. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly sought after for their efficiency and atom economy. The combination of a good leaving group and a reactive alkene within the same molecule provides the perfect platform for initiating such cascades.

One promising avenue is the exploration of intramolecular cyclization reactions. Following nucleophilic substitution at the primary carbon, the newly introduced functionality could potentially react with the tethered alkene in a subsequent cyclization step. This could be achieved through various mechanisms, including radical cyclizations, transition-metal-catalyzed cycloisomerizations, or intramolecular Heck reactions. Such strategies would provide rapid access to a variety of carbocyclic and heterocyclic ring systems.

Q & A

Q. What are the optimal synthetic conditions for Pent-4-en-1-yl methanesulfonate to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, the use of methanesulfonyl chloride with pent-4-en-1-ol in anhydrous dichloromethane under nitrogen at 0–5°C (to minimize side reactions) with a tertiary amine base (e.g., triethylamine) as an acid scavenger can achieve yields >80% . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by HPLC (C18 column, acetonitrile/water mobile phase). Kinetic studies under varying temperatures (10–40°C) and stoichiometric ratios (1:1 to 1:1.2 for alcohol:MsCl) are critical to identify optimal conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include the vinyl proton (δ 5.6–5.8 ppm, multiplet), methylene protons adjacent to the sulfonate (δ 4.2–4.4 ppm, triplet), and methanesulfonyl group (δ 3.0 ppm, singlet).

- ¹³C NMR : The sulfonate-bearing carbon appears at δ 48–50 ppm, while the alkene carbons resonate at δ 120–130 ppm .

- IR : Strong S=O stretches at 1170 cm⁻¹ and 1350 cm⁻¹ confirm the sulfonate group.

- HRMS : Exact mass calculation (C₆H₁₀O₃S⁺ requires m/z 163.0429) validates molecular composition . Cross-validation with 2D NMR (COSY, HSQC) resolves ambiguities in alkene geometry or sulfonate positioning .

Q. What solvent systems and reaction conditions minimize decomposition during storage or handling?

Methodological Answer: Stability studies under inert atmospheres (argon) at –20°C in anhydrous solvents (e.g., THF, DCM) show <5% degradation over 30 days. Decomposition pathways (hydrolysis, oxidation) are monitored via TLC and GC-MS. Buffered aqueous solutions (pH 7.4, 37°C) reveal hydrolysis half-lives of ~24 hours, suggesting limited aqueous stability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Mechanistic studies using DFT calculations (B3LYP/6-31G*) reveal that the electron-withdrawing sulfonate group polarizes the adjacent C-O bond, enhancing SN2 reactivity. Steric hindrance from the pent-4-enyl chain reduces backside attack efficiency, favoring competing elimination (E2) pathways under basic conditions. Kinetic isotope effects (KIE) and Hammett plots (substituted nucleophiles) quantify electronic contributions . Control experiments with varying nucleophiles (e.g., azide vs. thiolate) and solvents (polar aprotic vs. protic) isolate steric/electronic effects .

Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Frontier Molecular Orbital (FMO) theory identifies the alkene’s HOMO as the reactive site for [4+2] cycloadditions. Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) are modeled using Gaussian09 at the M06-2X/def2-TZVP level, predicting endo selectivity (ΔΔG‡ ~2.1 kcal/mol). Experimental validation via NOESY NMR confirms spatial orientation of adducts .

Q. How can contradictions in literature data on the compound’s thermal stability be resolved?

Methodological Answer: Contradictory reports (e.g., decomposition at 80°C vs. 120°C) necessitate differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres. For example, oxidative decomposition in air occurs at lower temperatures (T₀₅ = 85°C) vs. inert conditions (T₀₅ = 125°C). Multivariate analysis (ANOVA) of degradation products (GC-MS) identifies humidity and oxygen as critical variables .

Methodological Frameworks for Research Design

Q. What theoretical frameworks guide mechanistic studies of this compound in organic synthesis?

Methodological Answer: Marcus theory (electron transfer) and Curtin-Hammett principle (kinetic vs. thermodynamic control) underpin studies of sulfonate reactivity. For example, Marcus parameters (λ, ΔG‡) computed for electron-transfer reactions (e.g., radical additions) align with experimental rate constants (stopped-flow UV-Vis). Transition-state modeling (IRC calculations) validates proposed mechanisms .

Q. How should researchers design experiments to isolate competing reaction pathways (e.g., substitution vs. elimination)?

Methodological Answer: A factorial design varying temperature (25–80°C), base strength (KOtBu vs. K₂CO₃), and solvent polarity (DMF vs. ethanol) isolates pathway dominance. Reaction progress is monitored via in situ IR for sulfonate consumption. Multivariate analysis (PCA) identifies key factors: high temperature and strong bases favor elimination (β-hydrogen abstraction), while polar aprotic solvents enhance substitution .

Data Analysis and Interpretation

Q. What statistical methods address variability in kinetic data for this compound hydrolysis?

Methodological Answer: Non-linear regression (e.g., Levenberg-Marquardt algorithm) fits time-resolved UV-Vis absorbance data to pseudo-first-order kinetics. Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for rate constants (k). Outliers are identified via Grubbs’ test (α = 0.05), and Arrhenius plots (ln k vs. 1/T) quantify activation energy (Eₐ) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for sulfonate reactivity?

Methodological Answer: Systematic error analysis compares computed (DFT) and experimental (X-ray crystallography) geometries. For example, deviations in bond angles (>5°) suggest inadequate solvation models. Hybrid QM/MM simulations (e.g., ONIOM) improve accuracy by embedding the sulfonate in explicit solvent molecules. Free-energy perturbation (FEP) calculations correct for entropy effects overlooked in gas-phase models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.